Ethyl 2-chloro-5-iodonicotinate
Overview
Description
Ethyl 2-chloro-5-iodonicotinate is an organic compound with the molecular formula C8H7ClINO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 on the pyridine ring are replaced by chlorine and iodine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-iodonicotinate typically involves the iodination and chlorination of nicotinic acid derivatives. One common method is the iodination of 2-chloronicotinic acid followed by esterification with ethanol. The reaction conditions often require the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-iodonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Ethyl 2-chloro-5-iodonicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Biological Studies: Researchers use it to study the effects of halogenated nicotinic acid derivatives on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It is employed in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5-iodonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (chlorine and iodine) can enhance the compound’s binding affinity and specificity for these targets. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-4-iodonicotinate
- Ethyl 2-bromo-5-iodonicotinate
- Ethyl 2-chloro-5-bromonicotinate
Uniqueness
Ethyl 2-chloro-5-iodonicotinate is unique due to the specific positioning of chlorine and iodine atoms on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-chloro-5-iodopyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVOJRBBSLXEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199594 | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-iodo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301199594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799421-20-7 | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-iodo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799421-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-iodo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301199594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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